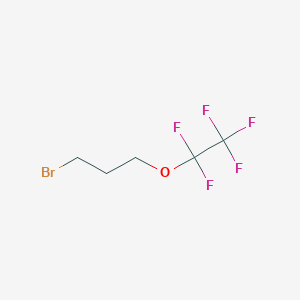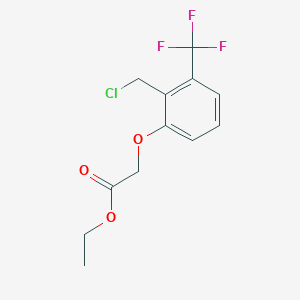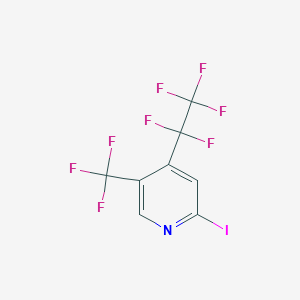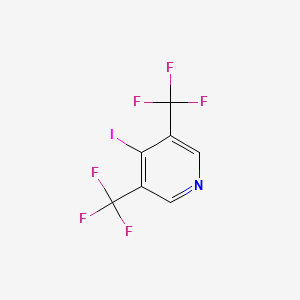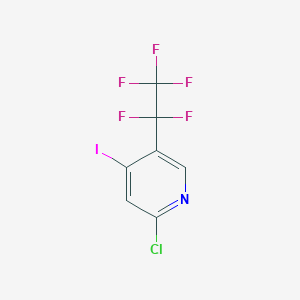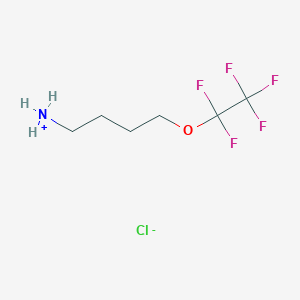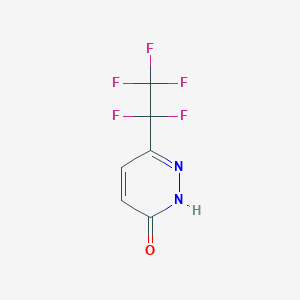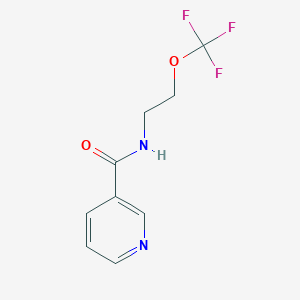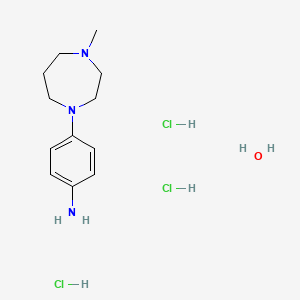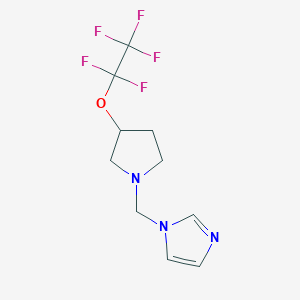
1-(3-Pentafluoroethyloxy-pyrrolidin-1-ylmethyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Pentafluoroethyloxy-pyrrolidin-1-ylmethyl)-1H-imidazole is a synthetic organic compound characterized by the presence of a pyrrolidine ring, an imidazole ring, and a pentafluoroethyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Pentafluoroethyloxy-pyrrolidin-1-ylmethyl)-1H-imidazole typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Pentafluoroethyloxy Group: The pentafluoroethyloxy group can be introduced via nucleophilic substitution reactions using pentafluoroethanol and suitable leaving groups.
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia or primary amines.
Coupling Reactions: The final step involves coupling the pyrrolidine and imidazole rings through a suitable linker, such as a methylene group, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Pentafluoroethyloxy-pyrrolidin-1-ylmethyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with functional groups such as carbonyl or carboxyl groups.
Reduction: Formation of reduced derivatives with functional groups such as alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
1-(3-Pentafluoroethyloxy-pyrrolidin-1-ylmethyl)-1H-imidazole has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development due to its unique structural features.
Materials Science: Use in the synthesis of advanced materials with specific properties, such as fluorinated polymers or coatings.
Biological Studies: Investigation of its biological activity and potential therapeutic applications.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-(3-Pentafluoroethyloxy-pyrrolidin-1-ylmethyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors or enzymes, leading to modulation of their activity.
Pathway Modulation: Influence on cellular signaling pathways, resulting in changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Trifluoromethyloxy-pyrrolidin-1-ylmethyl)-1H-imidazole
- 1-(3-Difluoromethyloxy-pyrrolidin-1-ylmethyl)-1H-imidazole
- 1-(3-Chloromethyloxy-pyrrolidin-1-ylmethyl)-1H-imidazole
Uniqueness
1-(3-Pentafluoroethyloxy-pyrrolidin-1-ylmethyl)-1H-imidazole is unique due to the presence of the pentafluoroethyloxy group, which imparts distinct physicochemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications, particularly in fields requiring specific chemical and biological properties.
Properties
IUPAC Name |
1-[[3-(1,1,2,2,2-pentafluoroethoxy)pyrrolidin-1-yl]methyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F5N3O/c11-9(12,13)10(14,15)19-8-1-3-17(5-8)7-18-4-2-16-6-18/h2,4,6,8H,1,3,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUMLPHOYDZIMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC(C(F)(F)F)(F)F)CN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F5N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine dicarboxamide](/img/structure/B6350379.png)


